

Application Notes and Protocols for ICG-001 Administration in Mouse Xenograft Models

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Compound of Interest

Compound Name: ICG-001

Cat. No.: B3029957

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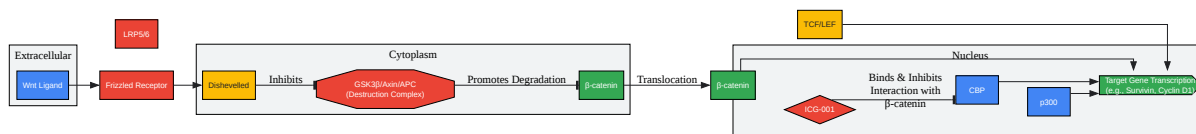
Introduction

ICG-001 is a small molecule inhibitor that targets the Wnt/ β -catenin signaling pathway, a critical pathway implicated in the development and progression of numerous cancers. It functions by specifically disrupting the interaction between β -catenin and its transcriptional coactivator, CREB-binding protein (CBP), without affecting the interaction between β -catenin and the highly homologous p300.^{[1][2][3]} This selective inhibition leads to the downregulation of Wnt/ β -catenin target genes, such as survivin, which are involved in cell proliferation and survival.^{[1][4]}

ICG-001 has demonstrated efficacy in various preclinical cancer models, including colon, pancreatic, and gastric cancers, as well as multiple myeloma, by inducing apoptosis and cell cycle arrest in cancer cells.^{[1][4][5][6][7]} These notes provide a summary of dosages and administration protocols from various mouse xenograft studies to guide researchers in designing their own in vivo experiments.

ICG-001 Signaling Pathway

ICG-001 selectively binds to CBP, preventing it from associating with β -catenin. This disruption specifically inhibits the transcription of CBP-dependent target genes involved in cell proliferation and survival, while leaving p300- β -catenin interactions intact.



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Caption: **ICG-001** inhibits the Wnt/β-catenin pathway by blocking CBP/β-catenin interaction.

Data Presentation: **ICG-001** Dosage and Administration Summary

The following tables summarize the administration protocols for **ICG-001** in various mouse xenograft models as reported in the literature.

Table 1: Systemic Administration (Intraperitoneal & Intravenous)

Cancer Type	Cell Line	Mouse Strain	Dosage	Route	Schedule	Key Outcome	Citation
Colon Cancer	SW620	Nude	150 mg/kg	i.v.	Daily for 19 days	Dramatic reduction in tumor volume	[1][2][6]
Multiple Myeloma	RPMI-8226	SCID-beige	100 mg/kg	i.p.	Twice daily for 3 weeks	Significantly reduced tumor growth	[5]
Pancreatic Cancer	AsPC-1	Athymic Nude	5 mg/kg	i.p.	6 days/week for 8 weeks	Improved survival	[4][8]
Meningioma	PDX	-	10 mg/kg	i.p.	Once a week for 8 weeks	Significantly inhibited xenograft growth	[9]
Melanoma	B16F10	Nude	20 mg/kg	i.p.	Daily for 13 days	Tumor growth inhibition	[10]

Table 2: Local Administration (Intratumoral)

Cancer Type	Cell Line	Mouse Strain	Dosage	Route	Schedule	Key Outcome	Citation
Uveal Melanoma	Mel270	Athymic Nude	50 mg/kg	Intratumoral	5 days/week	Substantially reduced tumor growth	[11]
Gastric Cancer	MGC-803	Nude	50 mg/kg/day	Intratumoral	Daily for 4 weeks	Significantly reduced tumor volumes	[7]

Note: Efficacy can be model-dependent. In an osteosarcoma (KHOS cell line) xenograft model, 50 mg/kg/day did not significantly reduce primary tumor volume and was associated with an increase in lung metastases.[12][13]

Experimental Protocols

Below are generalized protocols for establishing a mouse xenograft model and administering **ICG-001**, based on methodologies cited in the literature. Researchers should adapt these protocols to their specific cell lines and experimental goals.

Xenograft Model Establishment

This protocol outlines the subcutaneous injection of cancer cells to form solid tumors.

Materials:

- Cancer cell line of interest (e.g., MGC-803, RPMI-8226)
- 4-6 week old immunocompromised mice (e.g., Athymic Nude, SCID)
- Sterile PBS or appropriate culture medium (e.g., RPMI)

- Matrigel (optional, can improve tumor take rate)
- Trypsin-EDTA
- Hemocytometer or cell counter
- 1 mL syringes with 27-30 gauge needles

Procedure:

- Cell Culture: Culture cells under standard conditions until they reach 70-80% confluency.
- Cell Harvest: Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with serum-containing media and centrifuge the cell suspension.
- Cell Counting: Resuspend the cell pellet in sterile PBS or serum-free media. Count the cells and assess viability (trypan blue exclusion).
- Prepare Injection Suspension: Dilute the cells in sterile PBS to the desired concentration (e.g., 2×10^6 cells in 200 μ L).^[7] For some models, cells may be resuspended in a 50% Matrigel solution to support initial tumor growth.^[8] Keep the cell suspension on ice.
- Subcutaneous Injection: Gently restrain the mouse. Inject the cell suspension (typically 100-200 μ L) subcutaneously into the right flank of the mouse.^{[5][7]}
- Monitoring: Monitor the mice regularly for tumor formation. Begin treatment once tumors are palpable or reach a predetermined size (e.g., 30 mm³).^{[7][9]}

ICG-001 Formulation and Administration

Formulation: The solubility and stability of **ICG-001** require careful vehicle selection. **ICG-001** is soluble in DMSO and ethanol.^[3] For in vivo use, a stock solution in DMSO is often diluted into a more complex vehicle. A commonly cited vehicle for intraperitoneal injection consists of:

- 20% PEG300
- 5% Solutol

- 3.75% Dextrose
- 1% DMSO in PBS[8][9]

Administration Protocol (Intraperitoneal):

- Prepare the **ICG-001** solution in the chosen vehicle at the desired concentration.
- Gently restrain the mouse, positioning it with its head tilted downwards.
- Insert a 25-27 gauge needle into the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
- Inject the calculated volume of the **ICG-001** solution.
- Return the mouse to its cage and monitor for any adverse reactions.
- Administer according to the planned schedule (e.g., twice daily, once weekly).[5][9]

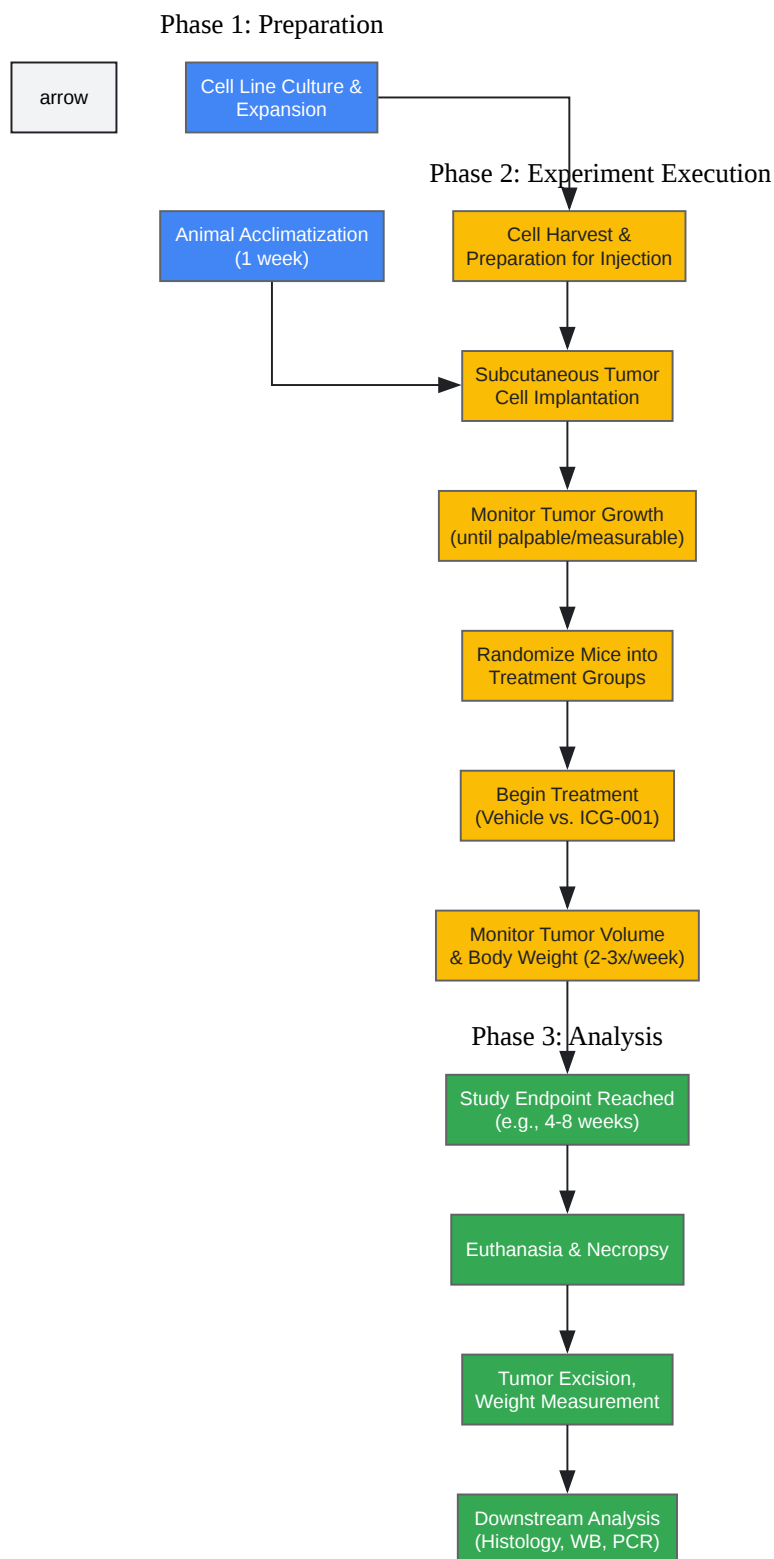
Monitoring and Endpoint Analysis

Procedure:

- **Tumor Measurement:** Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: $\text{Volume} = 0.5 \times (\text{Width})^2 \times \text{Length}$. [5][7]
- **Body Weight:** Monitor the body weight of the animals at each tumor measurement to assess systemic toxicity. Significant weight loss (>15-20%) may require euthanasia.[9]
- **Endpoint:** Continue treatment for the predetermined duration (e.g., 3-8 weeks).[5][8] At the end of the study, euthanize the mice according to IACUC-approved guidelines.
- **Tissue Harvest:** Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, Western blot, or qRT-PCR).[1][9]

General Experimental Workflow

The following diagram illustrates a typical workflow for an **ICG-001** xenograft study.



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Caption: A standard workflow for conducting an **ICG-001** efficacy study in a mouse xenograft model.

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